4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is an organic compound with a complex structure that includes a bromophenyl group, a phenylmethylidene hydrazinecarbonyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of 3-bromophenylamine with a suitable aldehyde to form the hydrazone intermediate. This intermediate is then reacted with a propanoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-3-(2-CHLORO-3-METHOXYPHENYL)PROPANAMIDE
- 3-BROMO-N-(3-FLUOROPHENYL)BENZENESULFONAMIDE
- N-(2-BROMOPHENYL)-3-(3-CHLORO-4-METHOXYPHENYL)PROPANAMIDE
Uniqueness
N-(3-BROMOPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16BrN3O2 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(3-bromophenyl)butanediamide |
InChI |
InChI=1S/C17H16BrN3O2/c18-14-7-4-8-15(11-14)20-16(22)9-10-17(23)21-19-12-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
SWLIHKIWRFQHGJ-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.